

Technical Guide: 1-Acetyl-4-benzoylpiperidine (CAS 25519-79-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Acetyl-4-benzoylpiperidine

Cat. No.: B014907

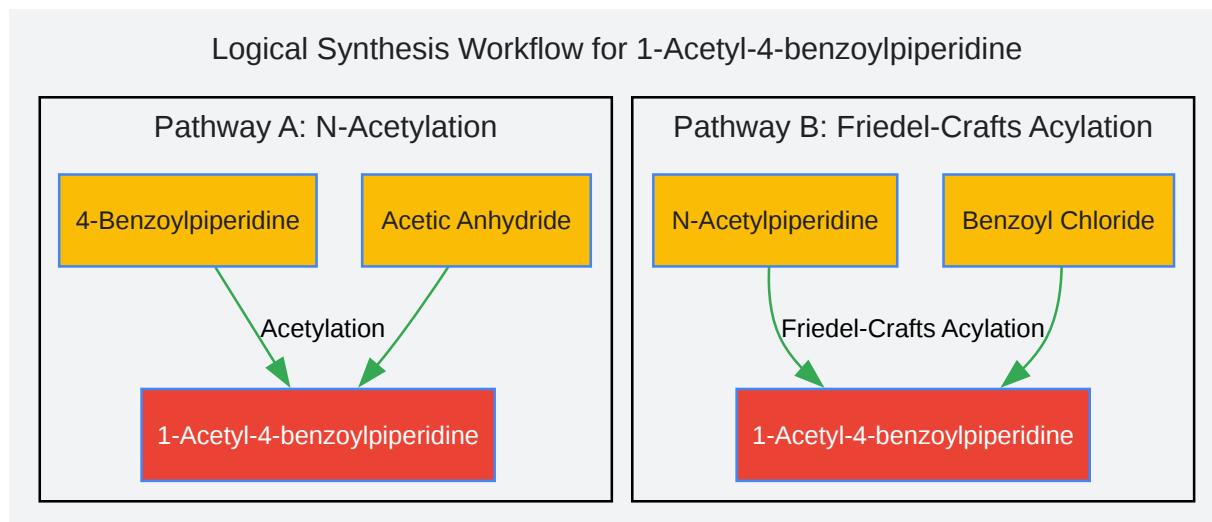
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-benzoylpiperidine, with the CAS number 25519-79-3, is a synthetic organic compound featuring a piperidine ring N-acylated with an acetyl group and substituted at the 4-position with a benzoyl group. This molecule serves as a valuable intermediate and a structural scaffold in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its piperidine core is a common motif in many biologically active compounds, offering a versatile platform for structural modifications to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical information, synthesis, and safety data for **1-Acetyl-4-benzoylpiperidine**.

Chemical Information


A summary of the key chemical properties of **1-Acetyl-4-benzoylpiperidine** is presented in the table below.

Property	Value	Reference
CAS Number	25519-79-3	[1]
Molecular Formula	C ₁₄ H ₁₇ NO ₂	[1]
Molecular Weight	231.29 g/mol	[1]
IUPAC Name	1-(4-benzoylpiperidin-1-yl)ethan-1-one	[2]
Synonyms	1-Acetyl-4-benzoylpiperidine	[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **1-Acetyl-4-benzoylpiperidine** is not readily available in the reviewed literature, its synthesis can be logically approached through two primary retrosynthetic pathways.

Logical Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Two potential synthetic routes to **1-Acetyl-4-benzoylpiperidine**.

Experimental Protocols (General Procedures for Related Compounds)

Pathway A: N-Acetylation of 4-Benzoylpiperidine (General Protocol)

This is the more direct and likely preferred method.

- Reaction: 4-Benzoylpiperidine is reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.
- Materials:
 - 4-Benzoylpiperidine
 - Acetic anhydride or acetyl chloride
 - A suitable base (e.g., triethylamine, pyridine, or an inorganic base like sodium carbonate)
 - An appropriate solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)
- Procedure:
 - Dissolve 4-benzoylpiperidine and the base in the chosen solvent in a reaction flask, and cool the mixture in an ice bath.
 - Slowly add the acetylating agent (acetic anhydride or acetyl chloride) to the stirred solution.
 - Allow the reaction to warm to room temperature and continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is typically washed with water and brine to remove the base and any water-soluble byproducts.
 - The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
 - Purification can be achieved by recrystallization or column chromatography.

Pathway B: Friedel-Crafts Acylation of N-Acetylpiriperidine (General Protocol)

This pathway is less direct and may present challenges with regioselectivity.

- Reaction: N-Acetylpiriperidine is acylated with benzoyl chloride in the presence of a Lewis acid catalyst.
- Materials:
 - N-Acetylpiriperidine
 - Benzoyl chloride
 - A Lewis acid catalyst (e.g., aluminum chloride, ferric chloride)[\[3\]](#)
 - An anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)
- Procedure:
 - Suspend the Lewis acid catalyst in the anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture.
 - Slowly add benzoyl chloride to the suspension to form the acylium ion complex.
 - Add N-acetylpiriperidine dropwise to the reaction mixture.
 - The reaction is stirred at a controlled temperature until completion, as monitored by TLC.
 - The reaction is then quenched by carefully adding it to ice-water.
 - The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
 - Purification is typically performed using column chromatography.

Safety Data

Hazard Identification

Based on safety data sheets for piperidine derivatives, **1-Acetyl-4-benzoylpiperidine** should be handled with care. The primary hazards are summarized below.

Hazard Class	Statement
Skin Corrosion/Irritation	May cause skin irritation.
Eye Damage/Irritation	May cause serious eye irritation.
Sensitization	May cause an allergic skin reaction.
Acute Toxicity (Oral)	May be harmful if swallowed.
Acute Toxicity (Inhalation)	May be harmful if inhaled.

Precautionary Measures

The following diagram illustrates the recommended safety precautions when handling **1-Acetyl-4-benzoylpiperidine**.

[Click to download full resolution via product page](#)

Caption: Key safety precautions for handling **1-Acetyl-4-benzoylpiperidine**.

Biological Activity and Potential Applications

While there is no direct evidence of the biological activity of **1-Acetyl-4-benzoylpiperidine** itself, the benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal

chemistry.^[1] This means it is a molecular framework that is capable of binding to multiple biological targets.

Derivatives of 1-benzylpiperidine and 1-benzoylpiperidine have been synthesized and evaluated for various biological activities, most notably as inhibitors of acetylcholinesterase (AChE).^{[4][5]} AChE inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease.

Acetylcholinesterase Inhibition Assay (General Protocol)

A common method for assessing AChE inhibitory activity is the Ellman's method.

- Principle: The activity of AChE is measured by monitoring the increase in absorbance due to the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.
- Materials:
 - Acetylcholinesterase (AChE) enzyme
 - Acetylthiocholine iodide (ATCl) as the substrate
 - 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
 - Phosphate buffer (pH 8.0)
 - Test compound (**1-Acetyl-4-benzoylpiperidine** derivative)
 - 96-well plate reader
- Procedure:
 - Solutions of AChE, ATCl, and DTNB are prepared in the phosphate buffer.
 - The test compound is added to the wells of a 96-well plate at various concentrations.
 - The enzyme and DTNB are then added, and the reaction is initiated by the addition of the substrate, ATCl.

- The absorbance is measured at a specific wavelength over time to determine the rate of the reaction.
- The inhibitory activity of the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited reaction.

It is important to note that a study on related 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that the N-benzoylpiperidine derivative itself was almost inactive as an AChE inhibitor, suggesting that further structural modifications are necessary for significant activity.[4]

Conclusion

1-Acetyl-4-benzoylpiperidine is a valuable chemical intermediate with potential applications in the synthesis of more complex molecules for drug discovery. While direct biological activity data for this specific compound is limited, its structural motifs are present in a variety of biologically active compounds. The synthesis can be achieved through standard organic chemistry transformations, and appropriate safety precautions should be taken during its handling. Further research is needed to fully elucidate the potential biological activities and applications of **1-Acetyl-4-benzoylpiperidine** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 1-ACETYL-4-BENZOYLPIPERIDINE | CAS#:25519-79-3 | Chemsoc [chemsoc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Technical Guide: 1-Acetyl-4-benzoylpiperidine (CAS 25519-79-3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014907#cas-number-25519-79-3-chemical-information-and-safety-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com